molecular formula C5H13ClFNO B1215755 Fluorocholine CAS No. 459424-38-5

Fluorocholine

Cat. No.: B1215755
CAS No.: 459424-38-5
M. Wt: 157.61 g/mol
InChI Key: QJEHIIJVWXGJAB-UHFFFAOYSA-M
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Description

Fluorocholine is a synthetic choline analog that has been used in scientific research for many years, primarily in the fields of biochemistry and physiology. It is a derivative of choline, an essential nutrient for humans, and is used to study the effects of choline on biochemical and physiological processes. This compound is also known as 1,2-difluoromethylcholine, 1-fluoro-2-methylcholine, 1-fluoro-2-methoxyethylcholine, and 1-fluoro-2-methoxyethyl-trimethyl-ammonium.

Scientific Research Applications

Imaging of Kidney Tumors

Fluorocholine, specifically [18F]this compound, plays a significant role in imaging kidney tumors using positron emission tomography (PET). It is instrumental in monitoring tumor metabolic activity. The research by Visentin et al. (2018) highlights that this compound's uptake in cells is mediated by the organic cation transporter 2 (OCT2). This characteristic is crucial for renal cell carcinoma (RCC) imaging, particularly for increasing detection sensitivity in small metastatic lesions, a major clinical challenge during RCC staging (Visentin et al., 2018).

Prostate Cancer Diagnosis

This compound has been proven effective in the diagnosis of prostate cancer. Silveira et al. (2016) conducted preclinical studies including acute toxicity, biodistribution, pharmacokinetics, radiation dosimetry, and microPET imaging studies of [(18)F]this compound in mice. These studies support its use in nuclear medicine, particularly in prostate cancer diagnosis (Silveira et al., 2016).

Detection of Prostate Cancer Bone Metastases

This compound is also crucial in detecting bone metastases in prostate cancer patients. Beheshti et al. (2016) elucidate that 18F-fluorocholine PET/CT is beneficial in the early detection of marrow-based metastases, aiding in evaluating response to hormone therapy and differentiating between degenerative and malignant osseous abnormalities (Beheshti et al., 2016).

Imaging of Brain Tumors

This compound has diagnostic potential in various cancers, including brain tumors. A case presented by Paudel et al. (2019) showed that this compound PET/CT can reveal intensely tracer-avid lesions in the skull and other skeletal locations, aiding in the diagnosis of plasma cell neoplasm (Paudel et al., 2019).

Differentiation of Hepatic Lesions

In a study by Van den Esschert et al. (2010), PET/CT with 18F-fluorocholine was used to differentiate hepatocellular adenoma (HCA) from focal nodular hyperplasia (FNH). This technique showed promise in distinguishing these hepatic lesions, which is significant for accurate diagnosis and treatment planning (Van den Esschert et al., 2010).

Glioma Characterization

A study by García Vicente et al. (2019) explored the association of metabolic features of F-fluorocholine in gliomas with histopathological and molecular parameters, as well as survival rates. The study found significant correlations, indicating the usefulness of F-fluorocholine PET in predicting tumor biology and patient prognosis in glioma cases (García Vicente et al., 2019).

Troubleshooting in this compound Synthesis

Vatsa et al. (2018) discussed the challenges and troubleshooting strategies during the synthesis of F-18 this compound, used for imaging various cancers. This study is crucial in understanding the complexities involved in the production of this important radiopharmaceutical (Vatsa et al., 2018).

Future Directions

Emerging PET imaging techniques, such as 18F-Fluorocholine, have the potential to reinvent parathyroid imaging . PET/MRI may be particularly well suited to parathyroid imaging, where available, because of the ability to perform dynamic contrast-enhanced imaging and co-registered 18F-Fluorocholine PET imaging simultaneously with low radiation dose to the thyroid .

Mechanism of Action

Target of Action

Fluorocholine (FCH) is a radiopharmaceutical that is primarily used in PET scans of the prostate . The primary targets of FCH are prostate cancer cells . The compound binds to these cells, allowing for their visualization during PET scans .

Mode of Action

The mode of action of FCH involves its uptake and metabolism by tumor cells . The backbones of cell membranes are made of phospholipid bilayers, of which the major component is phosphatidylcholine . The cell membranes are duplicated at the same rate as the rate of cell duplication . This allows FCH to be incorporated into the cell membrane, making it possible to visualize the cells during a PET scan .

Biochemical Pathways

It is known that fch mimics choline uptake and metabolism by tumor cells . This suggests that FCH may affect the same biochemical pathways as choline, including those involved in cell membrane synthesis and signal transduction .

Pharmacokinetics

FCH exhibits rapid pharmacokinetics in both mice and humans . The biodistribution of FCH is nearly static after 10 minutes, indicating rapid clearance from the circulation . The dose-critical organ is the kidney, which receives the highest radiation dose . The effective dose equivalent (whole body) from administration of FCH is approximately 0.01 Sv for both females and males .

Result of Action

The primary result of FCH action is the visualization of prostate cancer cells during PET scans . This allows for the detection of prostate cancer with a high degree of accuracy . The pooled sensitivities of FCH were found to be 0.93, indicating a high ability to correctly identify positive cases .

Action Environment

The action of FCH can be influenced by various environmental factors. For example, the detection rates of FCH were found to vary depending on the level of prostate-specific antigen (PSA), a marker of prostate cancer . The detection rates were 35% for a PSA level less than 0.5 ng/ml, and up to 94% for a PSA level more than 2.0 ng/ml . This suggests that the efficacy of FCH may be influenced by the biochemical environment within the body.

Biochemical Analysis

Biochemical Properties

Fluorocholine plays a crucial role in biochemical reactions, particularly in the synthesis of phospholipids in cell membranes. It is phosphorylated by choline kinase to form this compound phosphate, which is then incorporated into phosphatidylcholine, a major component of cell membranes . This compound interacts with various enzymes, proteins, and biomolecules, including choline kinase, phosphatidylcholine synthase, and phospholipase D. These interactions are essential for maintaining cell membrane integrity and function .

Cellular Effects

This compound significantly impacts various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound uptake is elevated due to increased choline kinase activity, leading to enhanced phosphatidylcholine synthesis and cell membrane proliferation . This increased uptake is associated with aggressive tumor phenotypes and can be used to monitor tumor growth and response to therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is transported into cells via organic cation transporters and is subsequently phosphorylated by choline kinase . The phosphorylated form, this compound phosphate, is incorporated into phosphatidylcholine, contributing to cell membrane synthesis and repair . This compound also influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly cleared from the circulation, with its biodistribution becoming nearly static after 10 minutes . This compound is stable over several hours, making it suitable for imaging studies. Long-term effects on cellular function include sustained alterations in cell membrane synthesis and potential changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is effectively taken up by tumor cells, allowing for clear imaging of tumors . At high doses, there may be toxic or adverse effects, including potential damage to the liver and kidneys due to high tracer uptake in these organs . Threshold effects observed in studies indicate that optimal dosing is crucial for accurate imaging and minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to phospholipid synthesis. It is phosphorylated by choline kinase to form this compound phosphate, which is then incorporated into phosphatidylcholine . This pathway is crucial for maintaining cell membrane integrity and function. This compound also interacts with enzymes such as phosphatidylcholine synthase and phospholipase D, which play roles in phospholipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues via organic cation transporters, including OCT2 . It is rapidly taken up by cells and incorporated into cell membranes. The distribution of this compound is influenced by its interaction with transporters and binding proteins, which affect its localization and accumulation in tissues . High uptake in liver, kidney, and spleen tissues may present limitations due to relatively high radiation doses .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane, where it is incorporated into phosphatidylcholine . This localization is essential for its role in maintaining cell membrane integrity and function. This compound may also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where phospholipid synthesis occurs . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function .

Properties

IUPAC Name

fluoromethyl-(2-hydroxyethyl)-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13FNO.ClH/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEHIIJVWXGJAB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CF.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459424-38-5
Record name Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459424-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459424385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorocholine chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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